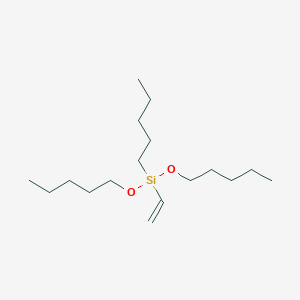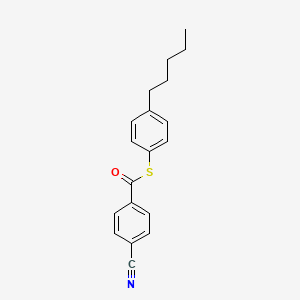
S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate: is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a pentyl group attached to a phenyl ring, a cyanobenzene moiety, and a carbothioate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate typically involves the following steps:
Formation of 4-Pentylphenylthiol: This can be achieved by reacting 4-pentylphenyl bromide with thiourea in the presence of a base such as sodium hydroxide.
Formation of 4-Cyanobenzoyl Chloride: This involves the reaction of 4-cyanobenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 4-pentylphenylthiol with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the cyanobenzene moiety, using reagents such as sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, ammonia, elevated temperatures.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate involves its interaction with specific molecular targets. The carbothioate group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyanobenzene moiety may also interact with cellular receptors or enzymes, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparaison Avec Des Composés Similaires
4-Pentylphenylthiol: Shares the pentylphenyl moiety but lacks the cyanobenzene and carbothioate groups.
4-Cyanobenzoyl Chloride: Contains the cyanobenzene moiety but lacks the pentylphenyl and carbothioate groups.
S-(4-Methylphenyl) 4-cyanobenzene-1-carbothioate: Similar structure but with a methyl group instead of a pentyl group.
Uniqueness: S-(4-Pentylphenyl) 4-cyanobenzene-1-carbothioate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the pentylphenyl and cyanobenzene moieties, along with the carbothioate group, makes it distinct from other similar compounds.
Propriétés
Numéro CAS |
64409-06-9 |
|---|---|
Formule moléculaire |
C19H19NOS |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
S-(4-pentylphenyl) 4-cyanobenzenecarbothioate |
InChI |
InChI=1S/C19H19NOS/c1-2-3-4-5-15-8-12-18(13-9-15)22-19(21)17-10-6-16(14-20)7-11-17/h6-13H,2-5H2,1H3 |
Clé InChI |
NSACAIGEIFWQCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



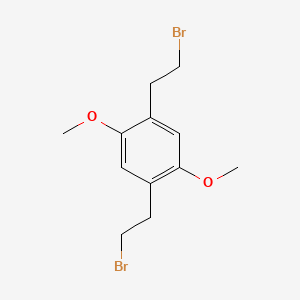
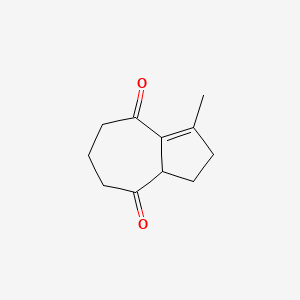

![3-{2-[2-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-benzothiazol-3(2H)-yl}propanoic acid](/img/structure/B14507591.png)
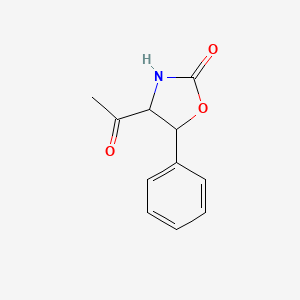
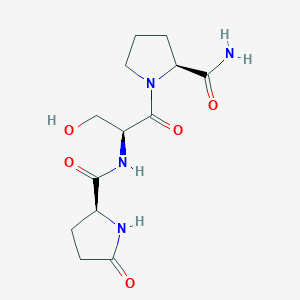
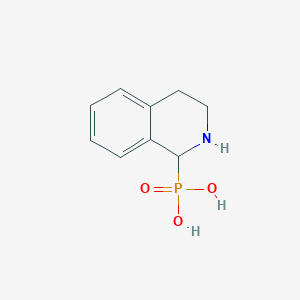
![2-[(4-Aminobenzene-1-sulfonyl)amino]ethyl hydrogen sulfate](/img/structure/B14507626.png)

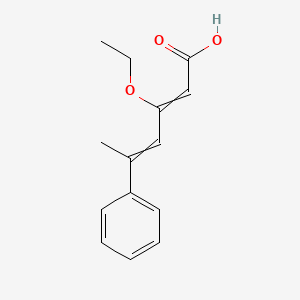
![Benzene, 1-methyl-4-[(phenylethynyl)thio]-](/img/structure/B14507644.png)
